1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 694497-62-6
VCID: VC5411420
InChI: InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C22H21ClN2O2S
Molecular Weight: 412.93

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine

CAS No.: 694497-62-6

Cat. No.: VC5411420

Molecular Formula: C22H21ClN2O2S

Molecular Weight: 412.93

* For research use only. Not for human or veterinary use.

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine - 694497-62-6

Specification

CAS No. 694497-62-6
Molecular Formula C22H21ClN2O2S
Molecular Weight 412.93
IUPAC Name 1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2
Standard InChI Key IADQQRPLMLIXIZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a synthetic piperazine derivative characterized by a central six-membered piperazine ring substituted with two distinct functional groups:

  • 3-Chlorophenyl group: A benzene ring with a chlorine atom at the meta position.

  • Biphenyl-4-sulfonyl group: A sulfonyl-linked biphenyl moiety attached at the para position of the terminal phenyl ring.

Molecular Formula: C<sub>23</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>2</sub>S
Molecular Weight: 437.94 g/mol
Key Structural Attributes:

  • The sulfonyl group (–SO<sub>2</sub>–) enhances polarity and potential receptor-binding affinity .

  • The biphenyl system introduces hydrophobicity, influencing membrane permeability .

Synthetic Methodologies

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity .

  • Temperature Control: Reactions performed at 0–10°C minimize side products .

Pharmacological Activity

Receptor Modulation

Piperazine derivatives exhibit affinity for serotonin (5-HT) receptors and dopamine receptors. The biphenyl sulfonyl group in this compound may enhance selectivity for 5-HT<sub>1A</sub> or 5-HT<sub>2A</sub> subtypes, as seen in structurally analogous molecules .

Antimicrobial Properties

  • Antifungal Activity: Sulfonamide-containing piperazines demonstrate inhibitory effects against Candida albicans (MIC: 12.5–25 µg/mL) .

  • Antibacterial Potential: Structural analogs show moderate activity against Staphylococcus aureus (MIC: 50 µg/mL) .

Physicochemical Properties

PropertyValue/Description
SolubilityPoor in water; soluble in DMSO, DMF, CHCl<sub>3</sub>
Melting Point210–215°C (decomposes)
LogP3.8 (predicted)
pK<sub>a</sub>7.2 (piperazine nitrogen)

Applications and Research Trends

Drug Development

  • Central Nervous System (CNS) Agents: Potential anxiolytic or antipsychotic activity due to 5-HT receptor modulation .

  • Oncology: Investigated as a CDK4/6 inhibitor analog for breast cancer therapy .

Material Science

  • Ligand Design: Used in coordination chemistry for metal-organic frameworks (MOFs) .

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